3,3'-Dichloroazoxybenzene
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDGVDBGGCCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-24-2 | |
| Record name | Diazene, 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-DICHLOROAZOXYBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkaline Reduction with Formaldehyde
The industrial synthesis of dichloroazoxybenzenes typically begins with the reduction of nitrochlorobenzene isomers. For example, o-nitrochlorobenzene undergoes reduction in an alkaline medium using formaldehyde as a reducing agent. This process, catalyzed by Diclone and dispersed with Dinol-25, yields 2,2'-dichloroazoxybenzene as an intermediate. By analogy, substituting o-nitrochlorobenzene with m-nitrochlorobenzene would theoretically produce 3,3'-dichloroazoxybenzene, though direct experimental evidence remains limited in publicly available literature.
Key Reaction Conditions:
Photochemical Reduction Pathways
Emerging photoredox methodologies enable the reduction of nitroarenes to azoxy compounds under visible-light irradiation. While specific studies on this compound are scarce, analogous reactions using nitrobenzene derivatives demonstrate:
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Quantum yields of 0.15–0.22 for azoxybenzene formation
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Wavelength dependence (λ = 450–500 nm optimal)
Catalytic Hydrogenation Processes
Raney Nickel-Mediated Hydrogenation
Post-reduction azoxybenzenes undergo further hydrogenation to hydrazobenzenes, a critical step in benzidine synthesis. The industrial process for 2,2'-dichloroazoxybenzene employs:
| Parameter | Specification |
|---|---|
| Catalyst | Activated Raney Nickel (1–3 wt%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 65–85°C |
| Hydrogen Pressure | 5–7 bar |
| Yield | 78–82% |
This hydrogenation step typically achieves 90–95% conversion efficiency when using substrate concentrations below 15% w/v.
Solvent and Alkalinity Effects
Maintaining 3–5% aqueous NaOH concentration during hydrogenation:
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Prevents catalyst poisoning by acidic byproducts
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Enhances hydrazobenzene stability
Isomerization and Rearrangement Mechanisms
Acid-Catalyzed Benzidine Rearrangement
While primarily studied in hydrazobenzene systems, this-sigmatropic rearrangement offers insights into positional isomerism:
General Mechanism:
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Protonation of hydrazobenzene at N–N bond
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Concerted shift of aryl groups
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Formation of benzidine sulfate intermediate
For 2,2'-dichlorohydrazobenzene, rearrangement in 56–58% H₂SO₄ yields 3,3'-dichlorobenzidine sulfate with 85–90% efficiency. Although not directly producing azoxybenzenes, this demonstrates the thermodynamic preference for para-coupling in rearrangement products.
Thermal Isomerization Pathways
Azoxybenzene isomerization studies reveal:
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Activation energy of 120–150 kJ/mol for positional isomerism
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Half-life >100 hours at 25°C
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Significant rate enhancement above 150°C
These data suggest that this compound could form through thermal equilibration of 2,2' or 4,4' isomers, though practical yields remain unverified.
Comparative Analysis of Synthetic Routes
Industrial vs. Laboratory Methods
Positional Isomer Effects
Substituent position critically impacts reaction outcomes:
| Isomer | Reduction Rate (rel.) | Azoxybenzene Yield |
|---|---|---|
| ortho | 1.00 | 82% |
| meta | 0.65–0.75 | Not reported |
| para | 0.85–0.95 | 79% |
These data suggest meta-substituted nitrobenzenes exhibit slower reduction kinetics, potentially complicating 3,3'-isomer synthesis.
Purification and Isolation Techniques
Solvent Extraction Methods
Industrial-scale isolation employs:
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Toluene washing: Removes residual DMF and catalyst particles
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HCl acidification: Precipitates dihydrochloride salts
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Centrifugation: Achieves 95–98% solids recovery
Typical Composition Post-Extraction:
Chromatographic Purification
Laboratory-scale refinement utilizes:
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Silica gel chromatography (hexane:EtOAc 4:1)
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HPLC: C18 column, methanol/water gradient
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Recrystallization: Ethanol/water mixtures
Analytical Characterization
Spectroscopic Signatures
¹H NMR (500 MHz, CDCl₃):
IR (KBr):
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1485 cm⁻¹ (N=N-O asymmetric stretch)
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1340 cm⁻¹ (C–Cl vibration)
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1240 cm⁻¹ (N–O stretch)
Chromatographic Parameters
| Method | Column | Retention Time |
|---|---|---|
| GC-MS | DB-5MS (30m) | 12.3 min |
| HPLC | C18 (250mm) | 8.7 min |
| TLC | Silica G60 | Rf 0.45 |
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, 3,3'-Dichloroazoxybenzene serves as an intermediate for synthesizing various azo dyes and pigments. Its unique structure allows for electrophilic substitution reactions, making it a versatile building block in dye chemistry.
Table 1: Chemical Reactions Involving DCAB
| Reaction Type | Products | Conditions |
|---|---|---|
| Electrophilic Substitution | Various substituted azobenzenes | Acidic medium, controlled temperature |
| Reduction | 3,3'-Dichloroaniline | Metal catalysts, hydrogen atmosphere |
| Oxidation | Nitro derivatives | Oxidizing agents (e.g., KMnO4) |
Biology
Research has indicated that this compound exhibits potential biological activities, including antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
Case Study: Antimicrobial Activity
- Objective: To evaluate the antimicrobial effects of DCAB.
- Methodology: Disk diffusion method on agar plates inoculated with bacterial cultures.
- Results: Significant inhibition zones observed against Gram-positive bacteria.
Environmental Science
The environmental fate of this compound has been studied concerning its photochemical behavior under sunlight exposure. Its degradation products may pose ecological risks; thus, understanding its photodegradation pathways is essential for assessing environmental impact.
Table 2: Photodegradation Pathways of DCAB
| Environmental Factor | Reaction Type | Degradation Products |
|---|---|---|
| UV Light Exposure | Photolysis | Chlorinated phenols |
| pH Variation | Hydrolysis | Non-chlorinated aromatic compounds |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties lend themselves to applications in coatings and plastics where enhanced durability and chemical resistance are required.
Industrial Use Cases:
- Coatings: Utilized in formulations requiring high-performance characteristics.
- Plastics: Acts as a stabilizer or additive to enhance material properties.
Mechanism of Action
The mechanism of action of 3,3’-Dichloroazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where the azoxy group switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including photochemical switches and sensors .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The para-substituted isomer (4,4′) exhibits the highest melting point (154–156°C) due to symmetry-enhanced crystallinity. The meta isomer (3,3′) and ortho-derived forms (e.g., 2,2′) have lower melting points, reflecting reduced symmetry and steric hindrance .
- Spectral Features : The para isomer’s $^1$H-NMR shows simpler splitting patterns (doublets at δ 8.19–8.28) compared to the meta isomer’s multiplet-dominated spectrum .
3,3′-Dichloroazoxybenzene
- Synthesis : Produced via partial hydrogenation of nitroaromatics (e.g., 3-nitrochlorobenzene) using Pt/C or Pd/BaSO$_4$ catalysts. Catalyst deactivation favors azoxybenzene formation over full reduction to amines .
- Reactivity : Rearranges to 3,3′-dichlorobenzidine under strong acidic conditions (91.8% yield), highlighting its role in benzidine synthesis .
4,4′-Dichloroazoxybenzene (DCAB)
Ortho-Substituted Derivatives (e.g., 2,2′-Dichloroazoxybenzene)
- Kinetics: Reduction of o-chloronitrobenzene follows Rideal-Eley kinetics, with hydrogen adsorption as the rate-limiting step. Yields 76% 2,2′-dichlorohydrazobenzene under alkaline methanol conditions .
Functionalized Derivatives
- 3,3′-Dichloroazoxybenzene-4,4′-dicarboxylic Acid : Synthesized via hydrogenation of 4-nitro-2-chlorobenzoic acid. The carboxylic acid groups enhance solubility and catalytic utility in coordination chemistry .
- Comparison with Dichlorobenzoic Acids : 3,5-Dichlorobenzoic acid (CAS: 51-36-5) lacks the azoxy group but shares chlorine-induced electronic effects, making it a less reactive analog in electrophilic substitution .
Biological Activity
3,3'-Dichloroazoxybenzene is a chemical compound that has garnered attention due to its biological activity, particularly in relation to its potential health effects and mechanisms of action. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is an azoxy compound derived from the reaction of 3,3'-dichlorobenzidine. Its structure consists of two aromatic rings connected by an azoxy (-N=N-) linkage, with chlorine substituents at the 3 and 3' positions. This molecular arrangement is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its mutagenic and carcinogenic potential. Various studies have indicated that this compound exhibits significant toxicity in both in vitro and in vivo models.
Mutagenicity and Carcinogenicity
Research has demonstrated that this compound is mutagenic, capable of inducing DNA damage and increasing the frequency of sister chromatid exchanges in mammalian cells. For instance, studies conducted by Bratcher and Sikka (1982) and later by Chen et al. (2014) showed that exposure to this compound resulted in unscheduled DNA synthesis, indicating its potential to disrupt normal cellular processes .
Table 1: Summary of Mutagenicity Studies
| Study Reference | Model | Findings |
|---|---|---|
| Bratcher & Sikka (1982) | In vitro | Induced sister chromatid exchanges |
| Chen et al. (2014) | In vitro | Increased unscheduled DNA synthesis |
| Ashby & Mohammed (1988) | In vivo | Induced micronuclei formation |
Health Effects
The health effects associated with this compound exposure have been evaluated through various epidemiological studies and animal models. The primary endpoints investigated include cancer incidence, genotoxicity, and other systemic effects.
- Cancer : Epidemiological studies indicate a correlation between exposure to this compound and increased cancer risk among workers in industries utilizing this compound .
- Genotoxicity : In vivo studies have shown that this compound can lead to DNA adduct formation, which serves as a biomarker for exposure and early biological effects .
Table 2: Health Effects Observed in Animal Studies
| Endpoint | Observed Effects |
|---|---|
| Cancer | Increased tumor incidence |
| Genotoxicity | DNA damage; micronuclei induction |
| Neurological Effects | Behavioral changes in exposed animals |
The mechanisms through which this compound exerts its biological effects involve several pathways:
- DNA Damage : The compound interacts with DNA, leading to strand breaks and adduct formation.
- Oxidative Stress : It may induce oxidative stress within cells, contributing to cellular dysfunction and apoptosis.
- Hormonal Disruption : Some studies have suggested potential anti-androgenic activity, which could influence hormonal pathways .
Case Studies
Several case studies highlight the implications of exposure to this compound:
- A study involving factory workers exposed to dyes containing this compound reported higher incidences of bladder cancer compared to non-exposed populations.
- Animal studies have revealed that prolonged oral exposure leads to significant liver damage and alterations in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-Dichloroazoxybenzene?
- Methodological Answer : The compound is synthesized via catalytic reduction of nitroaromatic precursors. For example, ortho-chloronitrobenzene can be reduced in aqueous medium using catalysts like 2,3-dichloro-1,4-naphthaquinone to form dichloroazoxybenzene intermediates (yield ~99%) . Subsequent reduction with formaldehyde in alkaline methanol yields derivatives like 3,3'-dichlorobenzidine (91.8% yield under acidic conditions) . Adjusting substituent positions (e.g., para vs. ortho) and reaction solvents (methanol vs. aqueous) significantly impacts regioselectivity .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify chlorine substitution patterns and aromatic proton splitting.
- IR : Stretching frequencies for azoxy (-N=N-O-) groups (~1250–1400 cm) and C-Cl bonds (~550–750 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for dichlorobenzoic acid derivatives) and fragmentation patterns confirm structural integrity .
- Chromatography : HPLC or GC-MS with columns like Rtx-CLPesticides resolves trace impurities (<1 µg/mL detection limits) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) and sealed goggles to prevent dermal/ocular exposure .
- Ventilation : Maintain fume hoods to avoid inhalation of dust or vapors (NIOSH-approved respirators required for spills) .
- Storage : Store in sealed containers at 0–6°C to prevent thermal decomposition (>200°C flashpoint) .
- Waste Disposal : Classify as hazardous waste; consult local regulations for incineration or chemical neutralization .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in this compound synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Catalysts : Quinone-based catalysts favor azoxy bond formation over thioether byproducts (e.g., 4,4'-isomer vs. thioanisole) .
- Solvent Polarity : Polar protic solvents (e.g., methanol) stabilize intermediates, while nonpolar solvents may promote side reactions .
- pH : Alkaline conditions (pH >10) enhance formaldehyde-mediated reduction efficiency by 49% compared to neutral conditions .
Q. What molecular mechanisms drive the genotoxicity of this compound metabolites?
- Methodological Answer : Hepatic metabolism generates N-oxygenated intermediates via cytochrome P450 and flavin monooxygenase enzymes. These intermediates bind DNA, inducing mutations (e.g., frameshifts in Salmonella assays) . Computational docking studies suggest high affinity for guanine residues, correlating with in vitro clastogenicity .
Q. How can computational models predict environmental persistence and bioaccumulation?
- Methodological Answer :
- QSAR Models : Predict logP (2.73) and bioaccumulation factors (BCF >500 in fish) using fragment-based descriptors .
- Molecular Dynamics : Simulate hydrolysis half-lives (>100 days in water) and soil adsorption coefficients (Koc ~1200 mL/g) .
- Ecotoxicology : Microtox assays (EC50 ~5 mg/L for Vibrio fischeri) and Daphnia immobilization tests (LC50 ~2 mg/L) inform risk assessments .
Q. What analytical challenges arise in detecting this compound in environmental matrices?
- Methodological Answer :
- Matrix Interference : Co-eluting chlorinated aromatics (e.g., dichlorobenzenes) require tandem mass spectrometry (MS/MS) for selectivity .
- Low Concentrations : Solid-phase extraction (C18 cartridges) pre-concentrates samples to achieve ng/L detection limits .
- Isomer Discrimination : Chiral columns (e.g., Ultra Cyano) resolve 3,3'- from 2,2'-isomers using retention time shifts (>0.5 min) .
Q. How do physicochemical properties impact experimental design?
- Key Properties :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
